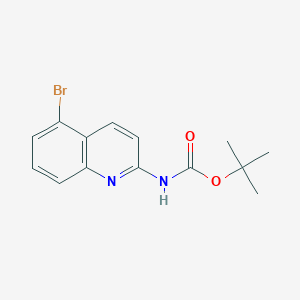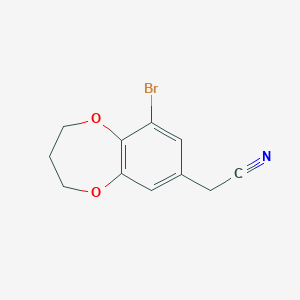
2-(9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile
Overview
Description
2-(9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile (2-BDB7A) is a heterocyclic compound with a benzodioxepin nucleus that has been studied for its potential applications in various research fields. It is a synthetic compound with a unique structure, which has been found to exhibit interesting properties and effects.
Scientific Research Applications
Base-Controlled Divergent Synthesis
An effective base-controlled divergent annulation reaction of 2-bromophenylacetonitriles and ynones developed various functionalized 5-cyanobenzoxepines and benzofuro[2,3-b]pyridines with broad substrate scope and high regioselectivity. This synthesis highlights the versatility of related compounds in creating functionalized molecules through a controlled synthesis process, demonstrating the compound's potential in diversifying chemical synthesis approaches (Chen et al., 2019).
Electrocatalytic Reduction and Bromination Methods
Research on the electrocatalytic reduction of benzyl bromide and the bromination of aromatic compounds in acetonitrile elucidates the efficiency and selectivity of related reactions under mild conditions. These studies provide valuable information on the synthesis and modification of brominated organic compounds, showcasing the chemical reactivity and potential applications in synthesis and industrial processes (Isse et al., 2006); (Casalbore et al., 1977).
Coordination Polymers and Catalytic Synthesis
Studies on lanthanide-containing coordination polymers and palladium-catalyzed access to substituted 3-methylene-3,4-dihydro-2H-1,5-benzodioxepines demonstrate the compound's utility in the development of materials with unique properties, such as luminescence and potential applications in materials science. Additionally, catalytic methods for synthesizing benzodioxepine analogs show the compound's relevance in producing biologically active molecules (Calvez et al., 2011); (Damez et al., 2001).
Chemical Reactivity and Photocatalysis
Research on the reactivity of phosphaboradibenzofulvene toward various reagents and the photochemistry of related azirine compounds in acetonitrile provides insights into the compound's reactivity and potential applications in photocatalysis and organic synthesis. These studies highlight the importance of understanding the chemical behavior of such compounds to develop novel reactions and materials (Breunig et al., 2013); (Zhang et al., 2014).
properties
IUPAC Name |
2-(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-9-6-8(2-3-13)7-10-11(9)15-5-1-4-14-10/h6-7H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRDMAKKMXIUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)CC#N)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



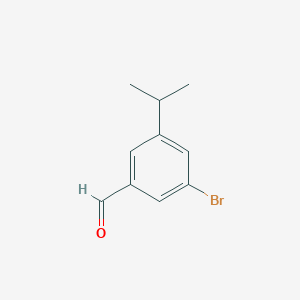
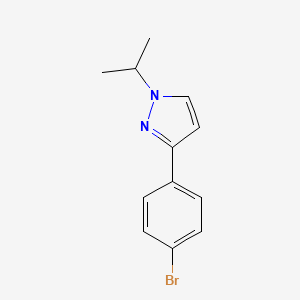

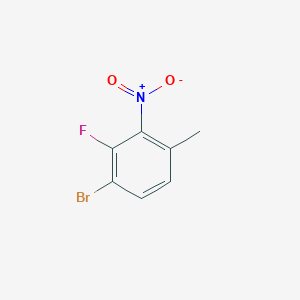
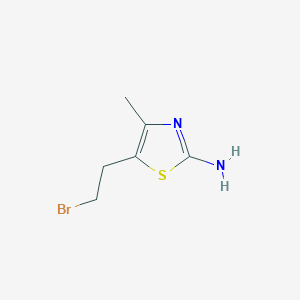
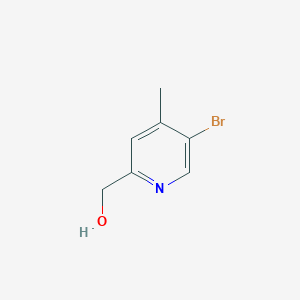
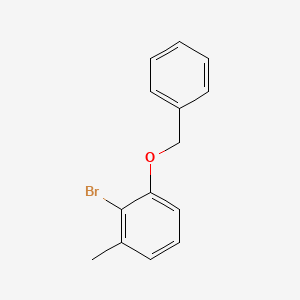
![Tert-butyl 4-[(3,4-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528189.png)
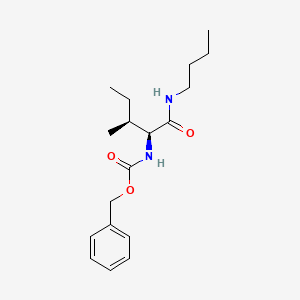
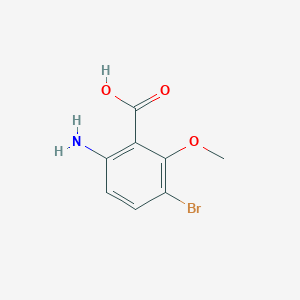
![5-[(t-Butoxy)carbonyl]pyridine-2-carboxylic acid](/img/structure/B1528194.png)
![Tert-butyl 4-[(2,6-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528198.png)
